1-(Bromomethyl)-3-chloronaphthalene
Overview
Description
1-(Bromomethyl)-3-chloronaphthalene is an organic compound that belongs to the class of halogenated naphthalenes It is characterized by the presence of a bromomethyl group and a chlorine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-chloronaphthalene can be synthesized through a multi-step process involving the bromination and chlorination of naphthalene derivatives. One common method involves the bromination of 3-chloronaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-chloronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The chlorine atom on the naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and acyl chlorides are commonly used. These reactions are usually performed under acidic conditions to facilitate the formation of the electrophile.
Major Products:
Nucleophilic Substitution: Products include azido, thioether, and ether derivatives of this compound.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and acyl derivatives of the compound.
Scientific Research Applications
1-(Bromomethyl)-3-chloronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the development of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-chloronaphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile used.
Comparison with Similar Compounds
- 1-(Bromomethyl)-2-chloronaphthalene
- 1-(Bromomethyl)-4-chloronaphthalene
- 1-(Bromomethyl)-3-fluoronaphthalene
Comparison: 1-(Bromomethyl)-3-chloronaphthalene is unique due to the specific positioning of the bromomethyl and chlorine groups on the naphthalene ring. This positioning influences the compound’s reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different electronic and steric properties, affecting its behavior in synthetic and industrial applications.
Properties
IUPAC Name |
1-(bromomethyl)-3-chloronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrCl/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZQDQGTJQKYDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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